molecular formula C25H28N2S B11628105 1-Benzyl-1-[(4-tert-butylphenyl)methyl]-3-phenylthiourea

1-Benzyl-1-[(4-tert-butylphenyl)methyl]-3-phenylthiourea

Katalognummer: B11628105
Molekulargewicht: 388.6 g/mol
InChI-Schlüssel: KKUWMSGAHZBIIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-1-[(4-tert-butylphenyl)methyl]-3-phenylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, is characterized by its unique structure, which includes a benzyl group, a tert-butylphenyl group, and a phenyl group attached to a thiourea moiety.

Vorbereitungsmethoden

The synthesis of 1-Benzyl-1-[(4-tert-butylphenyl)methyl]-3-phenylthiourea typically involves the reaction of benzyl isothiocyanate with the corresponding amine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Analyse Chemischer Reaktionen

1-Benzyl-1-[(4-tert-butylphenyl)methyl]-3-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-1-[(4-tert-butylphenyl)methyl]-3-phenylthiourea has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-Benzyl-1-[(4-tert-butylphenyl)methyl]-3-phenylthiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. The compound’s aromatic groups can also participate in π-π interactions, influencing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-1-[(4-tert-butylphenyl)methyl]-3-phenylthiourea can be compared with other thiourea derivatives, such as:

    1-Benzyl-3-phenylthiourea: Lacks the tert-butylphenyl group, resulting in different chemical properties and reactivity.

    1-(4-tert-Butylphenyl)-3-phenylthiourea: Lacks the benzyl group, affecting its binding interactions and applications.

    1-Benzyl-1-[(4-methylphenyl)methyl]-3-phenylthiourea: Contains a methyl group instead of a tert-butyl group, leading to variations in steric and electronic effects. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C25H28N2S

Molekulargewicht

388.6 g/mol

IUPAC-Name

1-benzyl-1-[(4-tert-butylphenyl)methyl]-3-phenylthiourea

InChI

InChI=1S/C25H28N2S/c1-25(2,3)22-16-14-21(15-17-22)19-27(18-20-10-6-4-7-11-20)24(28)26-23-12-8-5-9-13-23/h4-17H,18-19H2,1-3H3,(H,26,28)

InChI-Schlüssel

KKUWMSGAHZBIIH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.